2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide
Description
2-((1-(3-(Dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic quinazoline derivative with a complex heterocyclic core. Its structure features a hexahydroquinazolinone scaffold substituted with a thioacetamide linker and a 4-nitrophenyl group.
Properties
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-24(2)12-5-13-25-18-7-4-3-6-17(18)20(23-21(25)28)31-14-19(27)22-15-8-10-16(11-9-15)26(29)30/h8-11H,3-7,12-14H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKFEUVISLLEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with other quinazoline derivatives and thioacetamide-containing molecules. Key comparisons include:
Key Observations :
- Substituent Effects: The dimethylamino propyl group in the target compound likely enhances solubility relative to the polyamine chain in the tetrahydrochloride salt analogue, which may require acidic conditions for stability. The 4-nitrophenyl group could improve electron-withdrawing properties compared to simpler nitro-substituted quinazolines.
- Biological Activity: While the tetrahydrochloride salt analogue in exhibits anticancer activity via DNA interaction, the target compound’s hexahydroquinazolinone scaffold suggests kinase-targeted mechanisms, common among quinazoline derivatives .
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